molecular formula C12H11N5S2 B2616124 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole CAS No. 690645-06-8

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole

Cat. No.: B2616124
CAS No.: 690645-06-8
M. Wt: 289.38
InChI Key: KVQAHIFRRRSGOF-UHFFFAOYSA-N
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Description

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole is a heterocyclic compound that contains both thiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole typically involves the reaction of 2-methylthiazole with 1-phenyl-1H-tetrazole-5-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., NBS). Reaction conditions typically involve moderate temperatures (50-100°C) and solvents such as DMF or DMSO .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazole is unique due to its combined thiazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications, distinguishing it from simpler derivatives .

Properties

IUPAC Name

2-methyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-9-13-10(7-18-9)8-19-12-14-15-16-17(12)11-5-3-2-4-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQAHIFRRRSGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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